molecular formula C20H19NO5 B031602 (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS No. 141627-42-1

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Cat. No. B031602
M. Wt: 353.4 g/mol
InChI Key: WYALRXZJYXWYGR-UHFFFAOYSA-N
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Description

  • (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a chemical compound with several applications in pharmaceutical and biochemical research. It is known for its role as an intermediate in the synthesis of various drugs and compounds.

Synthesis Analysis

  • A practical synthesis approach involves converting commercially available 4-nitrophenol into 2-butyl-5-nitrobenzofuran, which upon further acylation and deprotection of the methyl group gives the desired compound (Raja Gopal et al., 2012).
  • Another method includes microwave-assisted synthesis using a Pd-Cu catalyzed Sonogashira coupling reaction, which is efficient and rapid, reducing synthesis time and effort (Parmar et al., 2018).

Molecular Structure Analysis

  • The molecular structure has been characterized spectroscopically and through X-ray diffraction studies in various researches. These analyses provide insights into the compound's crystal and molecular structure, essential for understanding its chemical behavior and interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

  • This compound is involved in various chemical reactions, including bromination, nitration, and oxidation processes, as demonstrated in studies of related benzofuran derivatives (Hishmat & Rahman, 1973).
  • Its reactivity and interaction with other molecules can be analyzed using computational methods like density functional theory (DFT), providing insights into its chemical properties (Shahana & Yardily, 2020).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • The compound has been involved in the synthesis of various pharmaceutical agents. For instance, a study explored the synthesis and antiestrogenic activity of related compounds, demonstrating their potent antiestrogenic activity by both oral and subcutaneous administration to rats and mice. This suggests a potential application in treatments targeting estrogen receptors (Jones et al., 1979).

Development of Selective Estrogen Receptor Modulators (SERMs)

  • Another research study focused on the discovery and synthesis of novel, highly potent selective estrogen receptor modulators (SERMs). These compounds, including variations of the mentioned compound, showed promising estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus, indicating potential therapeutic applications (Palkowitz et al., 1997).

Radiochemical Applications in Imaging

  • A related compound was developed as a radioligand for imaging brain histamine subtype 3 (H3) receptors with positron emission tomography (PET). The study highlighted its favorable properties as a candidate PET radioligand, including high brain uptake and a high proportion of H3 receptor-specific signal, suggesting potential applications in neuroimaging (Bao et al., 2012).

Anti-inflammatory and Gastroprotective Research

  • A study involving the synthesis of 1,3-diaryl propen-1-ones (chalcones) related to the compound revealed significant anti-inflammatory and gastroprotective activities. These findings indicate potential applications in treating inflammation and gastric ulcers (Okunrobo et al., 2006).

Neuroprotective Activity

  • Research on antioxidant 8-alkylamino-1,4-benzoxazines related to the compound showed that these compounds prevented the fall in ATP levels caused by hypoxia in astrocytes and were powerful neuroprotective agents in a model of brain damage. This suggests potential applications in neuroprotection and treating conditions like cerebral palsy (Largeron et al., 2001).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302) .

properties

IUPAC Name

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-4-5-18-19(20(22)13-6-9-15(25-2)10-7-13)16-12-14(21(23)24)8-11-17(16)26-18/h6-12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYALRXZJYXWYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626718
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

CAS RN

141627-42-1
Record name 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141627-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl)
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Synthesis routes and methods I

Procedure details

59.8 ml (0.50 mole) of tin tetrachloride are added gradually to a solution of 44.5 g (0.2 mole) of 2-n-butyl 5-nitro benzofuran and 44.3 g (0.26 mole) of anisoyl chloride in 308 ml of dichloroethane. The temperature is maintained at 23° C. and stirring is continued for 24 hours. The mixture is poured onto 770 ml of ice-water and extracted 3 times with 150 ml of dichloroethane. The solution is washed with water, 5% sodium hydrogen carbonate solution and again with water. It is evaporated to dryness and the product thus obtained crystallizes rapidly [purity on high performance liquid chromatography (HPLC): 91.69%]. It is recrystallized from 250 ml of isopropanol and 59 g of 2-n-butyl 3-(4-methoxy benzoyl) 5-nitro benzofuran are thus obtained.
Quantity
59.8 mL
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
308 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
770 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

O-4-nitrophenylhydroxylamine (100 mg), was suspended in 0.5 ml acetic acid and 1-(4-methoxyphenyl)-heptane-1,3-dione was added. The mixture was stirred at 70° C. for 3 h and then at 100° C. for an additional 14 h. The mixture was cooled to room temperature and the solvent evaporated under vacuum. Yield 70% of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
1-(4-methoxyphenyl)-heptane-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

reaction of 2-butyl-5-nitrobenzofuran with anisoyl chloride in the presence of tin tetrachloride according to the conditions of the Friedel-Crafts reaction and hydrolysis to form 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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